

Synthesis of N-Methylantranilate from Methyl Anthranilate: Application Notes and Protocols

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Compound of Interest

Compound Name: *N-Methylantranilate*

Cat. No.: *B085802*

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Abstract

N-methylantranilate is a valuable compound in the fragrance, flavor, and pharmaceutical industries. This document provides detailed protocols for the synthesis of **N-methylantranilate** from methyl anthranilate, focusing on the widely used reductive alkylation method. This approach offers high yields and purity, minimizing the formation of dimethylated byproducts.[1][2] Alternative methods are also briefly discussed. The protocols and data presented are intended to support research, development, and production efforts in various scientific and industrial settings.

Introduction

Methyl **N-methylantranilate** is a key intermediate and product with applications ranging from fragrances and flavors to the synthesis of more complex organic molecules.[1] The N-methylation of methyl anthranilate is a crucial transformation to access this compound. While classical methods involving methylating agents like dimethyl sulfate or methyl iodide exist, reductive alkylation with formaldehyde has emerged as a preferred method due to its efficiency and selectivity.[1][2] This process involves the reaction of methyl anthranilate with formaldehyde to form an intermediate Schiff base, which is then reduced in situ to yield the desired N-methylated product.[1]

Reaction Principle: Reductive Alkylation

The synthesis of **N-methylantranilate** from methyl anthranilate via reductive alkylation proceeds in two main steps:

- Iminium Ion Formation: Methyl anthranilate reacts with formaldehyde to form an intermediate iminium ion (or a related species).
- Reduction: The intermediate is then immediately reduced in the presence of a hydrogenation catalyst and a hydrogen source to yield **N-methylantranilate**.

An acid catalyst can be optionally used to improve the reaction yield.^{[1][3]}

Experimental Protocols

Method 1: Reductive Alkylation using Palladium on Carbon

This protocol is a common and effective method for the synthesis of **N-methylantranilate**.^[4]

Materials and Reagents:

- Methyl anthranilate
- Formaldehyde (37% aqueous solution)
- 5% Palladium on charcoal (Pd/C) catalyst
- Ethyl acetate
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Hydrogen gas
- Filter aid (e.g., Celite)

Equipment:

- Pressure reactor (e.g., Parr shaker)
- Stirring apparatus
- Standard laboratory glassware
- Filtration apparatus
- Rotary evaporator

Procedure:

- In a pressure reactor, combine methyl anthranilate, ethyl acetate, and the 5% palladium on carbon catalyst.
- Cool the mixture to 5°C.
- Slowly add the 37% aqueous formaldehyde solution to the cooled mixture.
- Seal the reactor and purge with hydrogen gas.
- Pressurize the reactor with hydrogen gas to an initial pressure of 50 psig.^{[3][4]}
- Stir the mixture continuously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake (typically around 6 hours).^{[3][4]}
- Once the reaction is complete, carefully vent the reactor and filter the mixture through a pad of filter aid to remove the catalyst.^{[3][4]}
- Wash the filtrate with a saturated sodium bicarbonate solution until the aqueous layer is neutral.^{[3][4]}
- Perform a final wash with a saturated sodium chloride solution.^{[3][4]}
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to yield the crude product.^{[3][4]}

- The product can be further purified by vacuum distillation.[\[3\]](#)

Method 2: Reductive Alkylation with an Acid Catalyst

The inclusion of a solid acid catalyst can lead to improved yields.[\[3\]](#)

Materials and Reagents:

- All materials from Method 1
- Solid acid catalyst (e.g., acidic clay like K-10 powder)[\[3\]](#)

Procedure:

- In a pressure reactor, combine methyl anthranilate, ethyl acetate, the 5% palladium on carbon catalyst, and the solid acid catalyst.[\[3\]](#)
- Cool the mixture to 5°C.[\[3\]](#)
- Slowly add the 37% aqueous formaldehyde solution.[\[3\]](#)
- Follow steps 4-12 from Method 1.

Data Presentation

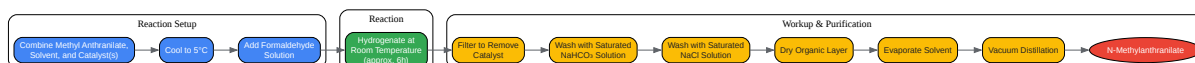
The following table summarizes quantitative data from representative experiments for the synthesis of **N-methylanthranilate**.

Parameter	Value	Reference
Yield (Method 1)	85%	[3]
Purity (GLC, Method 1)	98.5%	[3]
Yield (Method 2)	91-96%	[3]
Purity (GLC, Method 2)	97.3-99.7%	[3]
Boiling Point	130-133°C at 12 mmHg	[3]
Appearance	Colorless liquid	[3]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **N-methylantranilate** via reductive alkylation.

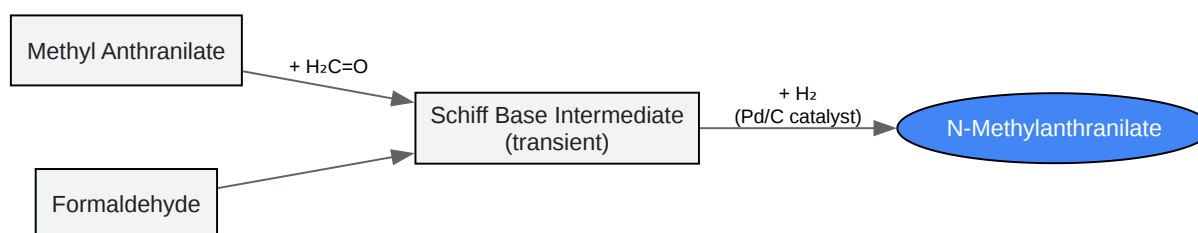


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Caption: Experimental workflow for the synthesis of **N-methylantranilate**.

Signaling Pathways & Logical Relationships

The chemical transformation follows a clear logical progression from starting materials to the final product, as depicted in the reaction scheme below.



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